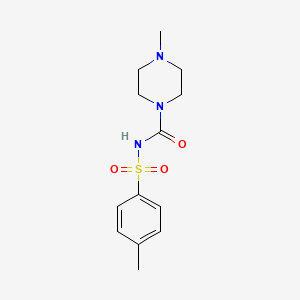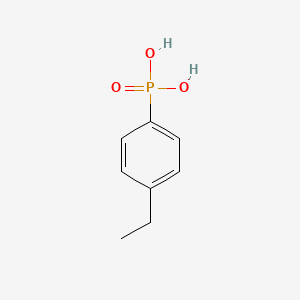
(4-Ethylphenyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylphenyl)phosphonic acid is an organophosphorus compound with the molecular formula C8H11O3P It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an ethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Ethylphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of (4-ethylphenyl)magnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the use of (4-ethylphenyl)boronic acid and diethyl phosphite under palladium-catalyzed conditions. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: (4-Ethylphenyl)phosphine oxide.
Substitution: Products such as 4-ethyl-2-nitrophenylphosphonic acid or 4-ethyl-2-bromophenylphosphonic acid.
Applications De Recherche Scientifique
(4-Ethylphenyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (4-Ethylphenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
(4-Methylphenyl)phosphonic acid: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
(4-Chlorophenyl)phosphonic acid: Substituted with a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness
(4-Ethylphenyl)phosphonic acid is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This substitution can affect its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
6873-66-1 |
|---|---|
Formule moléculaire |
C8H11O3P |
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
(4-ethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
CRPRCSYCZWFVED-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


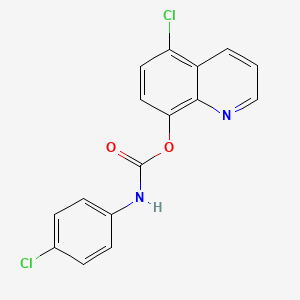
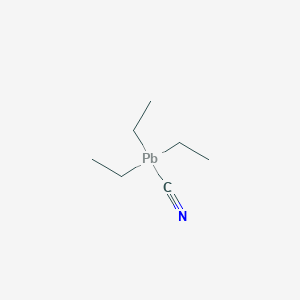




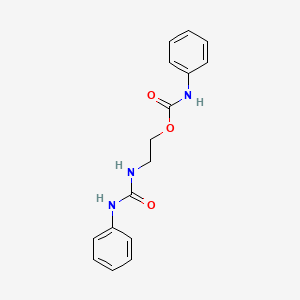

![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)



